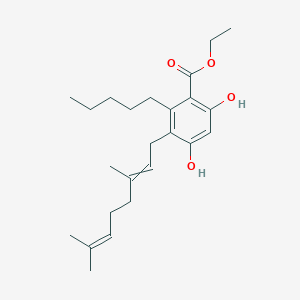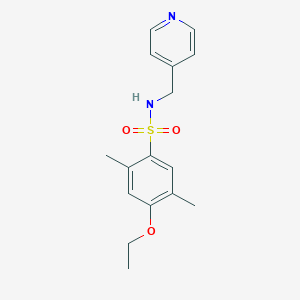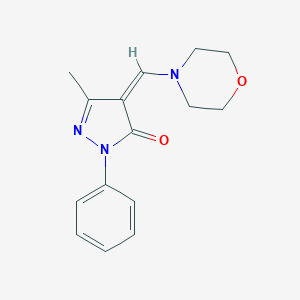
3-Methyl-4-morpholinomethylene-1-phenyl-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-morpholinomethylene-1-phenyl-2-pyrazolin-5-one, commonly known as MMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMP is a pyrazolone derivative that has been found to possess a wide range of biochemical and physiological effects.
Scientific Research Applications
MMP has been widely used in scientific research as a tool to study various biological processes. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. MMP has been used to investigate the role of oxidative stress in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of MMP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. MMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MMP has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
MMP has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MMP has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
MMP has several advantages as a tool for scientific research. It is a potent inhibitor of COX-2 and NF-κB, making it a useful tool for studying the role of these enzymes in various biological processes. MMP is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of MMP in lab experiments. It is a relatively expensive compound, and its synthesis is complex and time-consuming. In addition, MMP has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.
Future Directions
There are several future directions for research on MMP. One area of interest is the development of new synthetic methods for MMP that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of MMP in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of MMP and its long-term effects on human health.
Synthesis Methods
The synthesis of MMP involves the reaction of 4-morpholinobutanal with ethyl acetoacetate in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then reacted with phenylhydrazine to yield MMP. The synthesis of MMP is a complex process that requires careful attention to detail and precise control of reaction conditions.
Properties
| 15900-24-0 | |
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(4Z)-5-methyl-4-(morpholin-4-ylmethylidene)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H17N3O2/c1-12-14(11-17-7-9-20-10-8-17)15(19)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3/b14-11- |
InChI Key |
ZITDFRFPRRUJBQ-KAMYIIQDSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\N2CCOCC2)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=CN2CCOCC2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=CN2CCOCC2)C3=CC=CC=C3 |
synonyms |
3-Methyl-4-(morpholinomethylene)-1-phenyl-2-pyrazolin-5-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





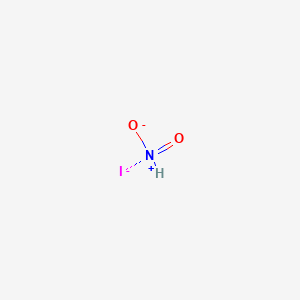


![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
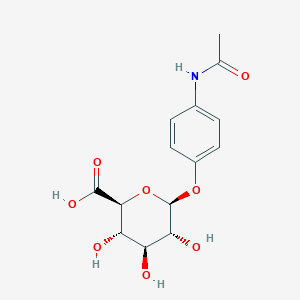
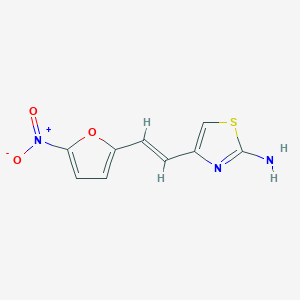
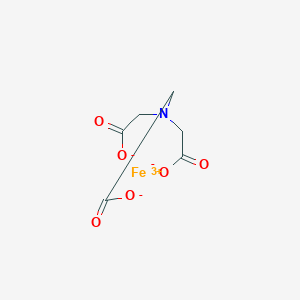
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
